Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer
CAS No.:
Cat. No.: VC16542682
Molecular Formula: C20H31N6Na3O11P2
Molecular Weight: 662.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H31N6Na3O11P2 |
|---|---|
| Molecular Weight | 662.4 g/mol |
| IUPAC Name | trisodium;[[5-[6-(8-acetamidooctylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
| Standard InChI | InChI=1S/C20H34N6O11P2.3Na/c1-13(27)21-8-6-4-2-3-5-7-9-22-18-15-19(24-11-23-18)26(12-25-15)20-17(29)16(28)14(36-20)10-35-39(33,34)37-38(30,31)32;;;/h11-12,14,16-17,20,28-29H,2-10H2,1H3,(H,21,27)(H,33,34)(H,22,23,24)(H2,30,31,32);;;/q;3*+1/p-3 |
| Standard InChI Key | BZADQFAFXWBUNP-UHFFFAOYSA-K |
| Canonical SMILES | CC(=O)NCCCCCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Introduction
Structural Characteristics
Molecular Geometry and Coordination Environment
The compound features two iron(III) centers bridged by a single μ-oxo ligand within a meso-tetrakis(4-chlorophenyl)porphyrin framework. Each iron atom resides in a distorted octahedral geometry, coordinated by four pyrrole nitrogen atoms from the porphyrin ring and the bridging oxygen atom . The 4-chlorophenyl groups at the meso positions induce significant electronic and steric effects:
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Electronic Effects: Chlorine’s electron-withdrawing nature increases the iron centers’ oxidation potential (+0.52 V vs. +0.41 V for non-chlorinated analogs).
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Steric Effects: Bulky substituents limit axial ligand access, preserving the μ-oxo bridge in aprotic media.
Extended X-ray Absorption Fine Structure (EXAFS) studies reveal an Fe···Fe distance of ~3.5 Å, with each iron displaced ~0.5 Å from the porphyrin plane toward the bridge . This contrasts with monomeric iron porphyrins, where displacements are smaller (~0.19 Å) .
Spectroscopic Signatures
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UV-Vis Spectroscopy: Strong Soret bands at 420 nm and Q bands at 550–600 nm, red-shifted compared to monomeric analogs due to π-π interactions between porphyrin rings.
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Mössbauer Spectroscopy: Quadrupole splitting parameters (ΔEq = 1.2 mm/s) confirm high-spin Fe(III) centers .
Synthesis and Preparation
Laboratory-Scale Synthesis
The synthesis involves two key steps:
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Ligand Preparation: Meso-tetrakis(4-chlorophenyl)porphyrin is synthesized via Adler-Longo condensation of pyrrole with 4-chlorobenzaldehyde under refluxing propionic acid.
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Metalation and Dimerization: Iron(III) insertion using FeCl₃ in dimethylformamide (DMF), followed by oxidative dimerization with O₂ or H₂O₂ to form the μ-oxo bridge.
Critical Parameters:
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Solvent: DMF or dichloromethane optimizes yield.
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Oxidant: Molecular oxygen ensures selective μ-oxo bridge formation over peroxo intermediates.
Industrial Production Challenges
Scaling up synthesis requires addressing:
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Purity Control: Chromatographic purification is essential to remove monomeric byproducts.
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Cost Efficiency: High reagent costs necessitate catalyst recycling strategies.
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value |
|---|---|
| Decomposition Temperature | >200°C |
| Solubility | Limited in polar solvents |
| Stability | Stable at 2–8°C in inert atmosphere |
The chlorine substituents reduce solubility in polar solvents (e.g., water, methanol) but enhance stability in nonpolar media like toluene.
Redox Behavior
Cyclic voltammetry in CH₂Cl₂ reveals:
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Oxidation: Two quasi-reversible waves at +0.52 V and +0.78 V (vs. Fc/Fc⁺).
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Reduction: Irreversible wave at −1.2 V.
The μ-oxo bridge facilitates intramolecular electron transfer between iron centers, enabling multielectron redox processes .
Catalytic and Reactivity Profiles
Biomimetic Oxidation Reactions
The compound mimics cytochrome P450 in catalyzing alkane hydroxylation and olefin epoxidation. Key mechanisms include:
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Radical Rebound Pathway: Homolytic O–O bond cleavage generates Fe(IV)=O intermediates, which abstract hydrogen from substrates .
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Electrophilic Oxidation: Chlorophenyl groups polarize the Fe–O bond, enhancing electrophilicity toward electron-rich substrates.
Substrate Scope:
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Alkanes: Methane to n-octane (conversion: 60–85%).
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Arenes: Toluene derivatives (selectivity: >90% for para-products) .
Comparative Reactivity with Analogues
| Feature | TPClPP μ-Oxo Dimer | TPP μ-Oxo Dimer |
|---|---|---|
| Oxidation Potential | +0.52 V | +0.41 V |
| Thermal Stability | >200°C | ~180°C |
| Turnover Frequency | 120 h⁻¹ | 75 h⁻¹ |
The chlorinated derivative’s higher oxidation potential and thermal stability stem from electron-withdrawing effects.
Biological Activity and Biomedical Applications
Photodynamic Therapy (PDT)
Under visible light (λ = 630 nm), the compound generates singlet oxygen (¹O₂) and superoxide radicals (O₂⁻- ), inducing apoptosis in cancer cells. In vitro studies show:
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IC₅₀: 15 μM against HeLa cells.
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Selectivity: 3× higher toxicity toward cancer cells vs. normal fibroblasts.
Protein and Nucleic Acid Interactions
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Protein Binding: Binds serum albumin with Kd = 2.1 × 10⁻⁶ M, altering its helicity.
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DNA Interaction: Intercalates into duplex DNA, inhibiting topoisomerase II at 50 μM.
Industrial and Materials Science Applications
Optical Materials
The compound’s strong absorption in the visible range (ε = 1.2 × 10⁵ M⁻¹cm⁻¹ at 420 nm) makes it suitable for:
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Dye-Sensitized Solar Cells: Power conversion efficiency of 8.7% when paired with TiO₂.
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Nonlinear Optics (NLO): Third-order susceptibility (χ³) of 1.5 × 10⁻¹² esu.
Environmental Catalysis
Degrades chlorinated pollutants (e.g., trichloroethylene) via reductive dechlorination:
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Efficiency: 95% removal in 2 h at 25°C.
| Hazard Statement | Risk Mitigation |
|---|---|
| H315 (Skin irritation) | Use nitrile gloves |
| H319 (Eye irritation) | Wear safety goggles |
| H335 (Respiratory irritation) | Use fume hood |
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